1-(sec-Butyl)-4-piperidinamine dihydrochloride

Solubility Formulation Assay Development

Sourcing N-substituted 4-aminopiperidine building blocks with unreliable solubility often leads to inconsistent assay results. 1-(sec-Butyl)-4-piperidinamine dihydrochloride (CAS 2204958-90-5) solves this as a pre-formed dihydrochloride salt with guaranteed aqueous solubility. Key advantages for your workflow: 1) The sec-butyl group provides a distinct steric/lipophilic profile for systematic SAR exploration compared to methyl, ethyl, or tert-butyl analogs. 2) The dihydrochloride salt form eliminates the need for organic co-solvents in biochemical and cell-based assays, reducing solvent interference artifacts. 3) The primary amine at the 4-position serves as a versatile handle for amide coupling, reductive amination, or sulfonamide library synthesis. Standard purity is 95%. Immediate global shipping available for procurement managers.

Molecular Formula C9H22Cl2N2
Molecular Weight 229.19 g/mol
CAS No. 2204958-90-5
Cat. No. B1486302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(sec-Butyl)-4-piperidinamine dihydrochloride
CAS2204958-90-5
Molecular FormulaC9H22Cl2N2
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESCCC(C)N1CCC(CC1)N.Cl.Cl
InChIInChI=1S/C9H20N2.2ClH/c1-3-8(2)11-6-4-9(10)5-7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H
InChIKeyJQYUEBIHNLTKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(sec-Butyl)-4-piperidinamine dihydrochloride: Chemical Identity & Procurement Profile


1-(sec-Butyl)-4-piperidinamine dihydrochloride (CAS 2204958-90-5) is a dihydrochloride salt of a 4-aminopiperidine derivative, belonging to the piperidine class of heterocyclic compounds . Its molecular formula is C₉H₂₂Cl₂N₂ with a molecular weight of 229.19 g/mol . The compound features a sec-butyl substituent at the piperidine nitrogen and a primary amine group at the 4-position, making it a versatile building block for medicinal chemistry and chemical biology applications . As a dihydrochloride salt, it offers enhanced aqueous solubility compared to its free base counterpart (1-(sec-butyl)piperidin-4-amine, CAS 1016820-77-1) .

Limitations of Generic 4-Aminopiperidine Analogs as Substitutes


In piperidine-based drug discovery, subtle modifications to the N-substituent profoundly alter molecular recognition, pharmacokinetic properties, and biological activity [1]. The sec-butyl group at the piperidine nitrogen of 1-(sec-Butyl)-4-piperidinamine dihydrochloride confers distinct steric and lipophilic characteristics compared to common analogs such as the unsubstituted 4-aminopiperidine, N-methyl, N-ethyl, or N-tert-butyl variants . Substituting this compound with a different N-alkyl analog without rigorous comparative validation risks introducing uncontrolled variables in receptor binding assays, cellular permeability measurements, and in vivo distribution studies [2]. The dihydrochloride salt form further differentiates this compound from free base analogs by providing consistent aqueous solubility and handling characteristics critical for reproducible experimental workflows . The absence of published comparative data for this specific compound underscores the need for end-users to conduct their own head-to-head validation rather than assuming functional interchangeability with in-class alternatives.

1-(sec-Butyl)-4-piperidinamine dihydrochloride: Comparative Evidence vs. Analogs


Solubility Advantage: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of 1-(sec-butyl)-4-piperidinamine exhibits markedly enhanced aqueous solubility compared to its free base counterpart. Vendor technical specifications indicate that the dihydrochloride salt is freely soluble in water, whereas solubility data for the free base (1-(sec-butyl)piperidin-4-amine, CAS 1016820-77-1) are not readily available, suggesting limited aqueous solubility typical of uncharged piperidine derivatives . This salt form advantage enables more reliable preparation of aqueous stock solutions and assay buffers without the need for organic co-solvents .

Solubility Formulation Assay Development

Structural Uniqueness of sec-Butyl vs. Other N-Alkyl Analogs

1-(sec-Butyl)-4-piperidinamine dihydrochloride possesses a sec-butyl (1-methylpropyl) substituent at the piperidine nitrogen, which provides a distinct steric and electronic profile compared to the linear n-butyl analog (4-amino-1-butylpiperidine dihydrochloride, CAS 149326-37-4) [1] and the more sterically hindered tert-butyl analog. The sec-butyl group introduces a chiral center adjacent to the piperidine nitrogen, offering stereochemical diversity not present in n-butyl or tert-butyl variants . While direct comparative bioactivity data are not available in the public domain, this structural uniqueness may confer differentiated receptor binding profiles in target-based screens [2].

Medicinal Chemistry SAR Molecular Design

Purity Specification and Analytical Characterization

Commercially available 1-(sec-Butyl)-4-piperidinamine dihydrochloride is typically supplied with a minimum purity specification of 95% as reported by multiple vendors . Notably, Sigma-Aldrich lists the monohydrochloride salt (1-(sec-butyl)piperidin-4-amine hydrochloride, catalog PH019192) as part of the AldrichCPR collection and explicitly states that no analytical data are collected for this product . This disclosure is critical for procurement decisions, as it indicates that end-users must perform independent analytical characterization (e.g., NMR, LCMS) to verify identity and purity prior to use in sensitive assays .

Quality Control Procurement Specification Analytical Chemistry

Application Scenarios for 1-(sec-Butyl)-4-piperidinamine dihydrochloride


Medicinal Chemistry SAR of N-Substituted 4-Aminopiperidines

This compound is optimally deployed in medicinal chemistry campaigns investigating the structure-activity relationships (SAR) of N-substituted 4-aminopiperidines [1]. The sec-butyl group provides a distinct steric and lipophilic profile that complements linear n-butyl and bulky tert-butyl analogs, enabling systematic exploration of substituent effects on target binding and physicochemical properties [2]. The dihydrochloride salt form facilitates straightforward preparation of aqueous assay solutions, supporting both biochemical and cell-based screening workflows .

Probe Development Requiring Defined Aqueous Solubility

For chemical biology applications requiring aqueous solubility without organic co-solvents, the dihydrochloride salt form of 1-(sec-butyl)-4-piperidinamine offers practical advantages over the free base [1]. This property makes the compound suitable for use in assays where DMSO or other organic solvents may interfere with biological readouts, such as certain enzymatic assays or cell viability measurements [2].

Building Block for Piperidine-Containing Bioactive Molecules

The primary amine at the 4-position of the piperidine ring serves as a versatile synthetic handle for amide bond formation, reductive amination, or sulfonamide coupling [1]. The sec-butyl substituent remains intact during these transformations, allowing the introduction of stereochemical and steric diversity into downstream synthetic intermediates [2]. This compound is therefore appropriate as a starting material for the parallel synthesis of focused compound libraries .

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